molecular formula C6H9N3O2S2 B2829292 2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine CAS No. 1368143-95-6

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine

Cat. No.: B2829292
CAS No.: 1368143-95-6
M. Wt: 219.28
InChI Key: ZCCRSXNNABEAIM-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine typically involves the introduction of the methylsulfanyl and methylsulfonyl groups onto a pyrimidine scaffold. One common method includes the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with methylsulfanyl and methylsulfonyl reagents under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available pyrimidine derivatives. The process may include steps such as halogenation, nucleophilic substitution, and oxidation to introduce the desired functional groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfone group.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine involves its interaction with specific molecular targets. The presence of the methylsulfanyl and methylsulfonyl groups can influence its binding affinity and selectivity towards enzymes or receptors. The compound may exert its effects by inhibiting or modulating the activity of these targets, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfanyl-5-methylpyrimidin-4-amine: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.

    2-Methylsulfanyl-5-sulfonylpyrimidin-4-amine: Contains a sulfonyl group but lacks the methylsulfonyl group, which can affect its properties.

Uniqueness

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine is unique due to the presence of both methylsulfanyl and methylsulfonyl groups, which can impart distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-methylsulfanyl-5-methylsulfonylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c1-12-6-8-3-4(5(7)9-6)13(2,10)11/h3H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCRSXNNABEAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368143-95-6
Record name 5-methanesulfonyl-2-(methylsulfanyl)pyrimidin-4-amine
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